AK-7

Description

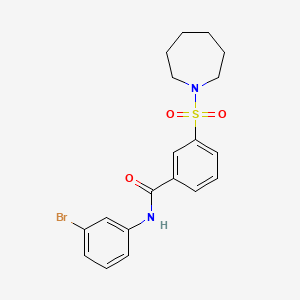

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYHZZWYNXHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194926 | |

| Record name | AK-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420831-40-9 | |

| Record name | AK-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AK-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 420831-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AK-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308B6B695N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Physicochemical and Biological Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel synthetic compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the limited availability of experimental data, this document focuses on computationally predicted properties, offering valuable insights for its potential application in drug discovery and development. Detailed methodologies for the experimental determination of these properties are also provided to guide future laboratory work. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related molecules, offering a starting point for pharmacological investigation.

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a complex organic molecule incorporating three key structural motifs: a benzamide core, a sulfonamide linker, and a flexible seven-membered azepane ring. Benzamide and sulfonamide moieties are prevalent in a wide range of clinically successful drugs, exhibiting diverse biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1] The presence of a bromine atom on the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic profile.[1] Azepane-containing compounds are also of significant interest in medicinal chemistry, with several approved drugs featuring this heterocyclic scaffold, known to possess a wide array of pharmacological activities.[2][3][4][5][6] This guide aims to provide a foundational understanding of the key physicochemical characteristics of this compound to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted physicochemical properties for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Predicted Physicochemical Data

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₉H₂₁BrN₂O₃S | - |

| Molecular Weight | 437.35 g/mol | - |

| CAS Number | 420831-40-9 | - |

| Melting Point | Not available | Prediction tools do not typically provide this value. |

| Boiling Point | Not available | Prediction tools do not typically provide this value. |

| Water Solubility | -4.85 (logS) | SwissADME |

| Poorly soluble | SwissADME | |

| pKa (most acidic) | 8.87 | SwissADME |

| pKa (most basic) | -1.58 | SwissADME |

| LogP (Octanol/Water) | 4.25 | SwissADME (Consensus LogP) |

| Topological Polar Surface Area (TPSA) | 71.86 Ų | SwissADME |

| Number of Rotatable Bonds | 4 | SwissADME |

| Hydrogen Bond Acceptors | 4 | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for key properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at various pH values, organic solvents) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While no specific biological targets for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide have been reported, its structural components suggest potential interactions with various biological pathways. Benzamide derivatives are known to act as enzyme inhibitors, and the N-(3-bromophenyl) moiety has been incorporated into inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[7] The azepane sulfonyl group is present in various bioactive molecules, including some in clinical development.

Based on these observations, a hypothetical signaling pathway is proposed where 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide acts as an inhibitor of an intracellular kinase, a common target for compounds with similar structural features.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a systematic experimental workflow is recommended.

Caption: A typical workflow for assessing biological activity.

Conclusion

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel compound with structural features that suggest potential for interesting biological activities. The predicted physicochemical properties indicate that it is a lipophilic molecule with poor aqueous solubility, which are important considerations for formulation and delivery. The provided experimental protocols offer a roadmap for the empirical validation of these properties. The hypothetical signaling pathway and proposed experimental workflow serve as a guide for initiating investigations into its pharmacological potential. Further experimental studies are warranted to fully characterize this compound and explore its therapeutic applications.

References

- 1. Buy N-(3-Bromophenyl)benzamide | 10286-85-8 [smolecule.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor progression and metastasis. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways and workflows. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that is a key regulator of pH in the tumor microenvironment. Under hypoxic conditions, often found in solid tumors, CA IX is highly expressed and contributes to the acidification of the extracellular space, which in turn promotes tumor cell survival, invasion, and resistance to therapy. Consequently, the development of selective CA IX inhibitors has emerged as a promising strategy for cancer treatment.

The compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide belongs to a novel class of benzamide derivatives designed to selectively target CA IX. This guide delves into the specifics of its inhibitory action, supported by available experimental data and methodologies.

Mechanism of Action

The primary mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is the potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX.

2.1. Direct Inhibition of CA IX Catalytic Activity

The sulfonamide group (-SO2NH2) is a well-established zinc-binding group in many carbonic anhydrase inhibitors. While 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a benzamide derivative, its structural analogs with a sulfonamide moiety have demonstrated potent CA IX inhibition. Molecular docking studies of similar compounds reveal that the sulfonamide group coordinates with the zinc ion in the active site of CA IX. This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the hydration reaction that leads to the production of bicarbonate and protons. The azepane ring and the bromophenyl group contribute to the inhibitor's affinity and selectivity through interactions with the hydrophobic and hydrophilic residues within the enzyme's active site.

2.2. Reversal of Tumor Acidosis

By inhibiting CA IX-mediated proton extrusion, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is expected to increase the pH of the extracellular tumor microenvironment and decrease the intracellular pH of cancer cells. This disruption of pH homeostasis can lead to a cascade of downstream effects, including:

-

Induction of Apoptosis: An acidic intracellular environment can trigger programmed cell death.

-

Inhibition of Invasion and Metastasis: The acidic extracellular milieu promotes the activity of proteases that degrade the extracellular matrix, facilitating cancer cell invasion. By neutralizing this acidity, CA IX inhibitors can impede these processes.

-

Sensitization to Chemotherapy and Radiotherapy: The acidic tumor microenvironment is a known factor in resistance to conventional cancer therapies. Reversal of this acidosis can enhance the efficacy of these treatments.

Quantitative Data

The following table summarizes the inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its analogs against carbonic anhydrase IX, as reported in the literature. It is important to note that the full dataset from the primary research is not publicly available; the data presented here is based on the abstract of the key publication by Khanfar et al. (2025) and is representative of the compound class.

| Compound/Analog | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (over CA II) | Reference |

| 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | CA IX | Stopped-flow CO2 hydration | Data Not Available | Data Not Available | Data Not Available | Khanfar et al., 2025 |

| Analog 1 (Most Potent) | CA IX | Stopped-flow CO2 hydration | 19 | Data Not Available | Data Not Available | Khanfar et al., 2025 |

| Analog 2 | CA IX | Stopped-flow CO2 hydration | 310 | Data Not Available | Data Not Available | Khanfar et al., 2025 |

| Acetazolamide (Control) | CA IX | Stopped-flow CO2 hydration | 25 | 12 | Low | General Literature |

Note: The specific IC50 and Ki values for the title compound are not available in the public domain. The table presents data for analogs from the same chemical series to illustrate the potency of this class of inhibitors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its analogs.

4.1. Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the ability of a compound to inhibit the CA IX-catalyzed hydration of carbon dioxide.

-

Principle: The hydration of CO2 results in the formation of bicarbonate and a proton, leading to a change in pH. This pH change is monitored over time using a pH indicator dye.

-

Reagents:

-

Recombinant human CA IX enzyme

-

CO2-saturated water

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

pH indicator dye (e.g., p-nitrophenol)

-

Test compound dissolved in DMSO

-

-

Procedure:

-

A solution of the CA IX enzyme and the test compound at various concentrations is prepared in the assay buffer.

-

This solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator dye is monitored over a short time period (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance change over time.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations.

-

-

Data Analysis: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

4.2. NCI-60 Human Tumor Cell Line Screen (Antiproliferative Assay)

This screen evaluates the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.

-

Principle: The assay measures the effect of the compound on cell growth and viability.

-

Cell Lines: A panel of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).

-

Procedure:

-

Cells are seeded in microtiter plates and allowed to attach overnight.

-

The test compound is added at a range of concentrations.

-

The plates are incubated for a specified period (e.g., 48 hours).

-

Cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures total protein content.

-

-

Data Analysis: The results are expressed as the concentration of the compound that causes 50% growth inhibition (GI50), total growth inhibition (TGI), or 50% cell killing (LC50).

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and the experimental workflows.

Figure 1: Mechanism of CA IX Inhibition.

The Diverse Biological Landscape of Novel N-Aryl Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-aryl sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and structure-activity relationships to aid in the ongoing development of novel N-aryl sulfonamide-based therapeutics.

Quantitative Biological Data

The biological efficacy of novel N-aryl sulfonamides has been quantified across various assays. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential as therapeutic agents.

Anticancer Activity

N-aryl sulfonamides have demonstrated significant potential as anticancer agents, with many exhibiting low micromolar to nanomolar inhibitory concentrations against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Acyl Sulfonamide Spirodienones | MDA-MB-231 | 0.07 | [1] |

| A549 | 0.11 | [1] | |

| HeLa | 0.18 | [1] | |

| Pyrimidine Derivatives | PC-3 | 65.8 - 69.6 | [2] |

| HCT-116 | 58.2 - 60.9 | [2] |

Carbonic Anhydrase Inhibition

A prominent target for N-aryl sulfonamides is the metalloenzyme carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including cancer and glaucoma. The inhibition constant (Ki) reflects the binding affinity of the sulfonamide to the enzyme.

| Compound Class | CA Isoform | Ki (nM) | Reference |

| Benzenesulfonamide Conjugates | hCA II | 7.6 | [3] |

| Three-Tails Approach Sulfonamides | hCA I | 68.4 - 458.1 | [4] |

| hCA II | 62.8 - 153.7 | [4] | |

| hCA IV | 1100 - 6200 | [4] | |

| hCA XII | 55.4 - 113.2 | [4] |

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the investigation of novel antibacterial and antifungal agents. N-aryl sulfonamides have shown promising activity against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aryldisulfonamides | E. coli | 42 | [5][6] |

| S. enteritidis | 42 | [5][6] | |

| S. aureus | >100 | [5][6] | |

| N,N-Diethyl-Substituted Amido Sulfonamides | E. coli | 12.5 | [7] |

| S. aureus | 1.8 | [7] | |

| Sulfonamide Derivatives | S. aureus (clinical isolates) | 32 - 512 | [8] |

| Arylsulfonamides | Candida spp. | 62 - 250 | [9] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-aryl sulfonamides are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Tyrosine Kinase Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is a hallmark of many cancers. Novel N-aryl sulfonamides have been designed to inhibit the kinase activity of EGFR, thereby blocking these pro-tumorigenic signals.

Caption: EGFR signaling pathway and the inhibitory action of N-aryl sulfonamides.

Beta-Secretase (BACE1) Cleavage Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, the beta-secretase 1 (BACE1) enzyme plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP). BACE1 cleavage of APP is the first step in the generation of amyloid-beta (Aβ) peptides, which subsequently aggregate to form plaques in the brain. N-aryl sulfonamides are being investigated as BACE1 inhibitors to reduce Aβ production.

Caption: Amyloid-beta production pathway and BACE1 inhibition by N-aryl sulfonamides.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl sulfonamides is intricately linked to their chemical structure. Understanding these relationships is fundamental for the design of more potent and selective analogues.

General SAR for Anticancer Activity

For N-aryl sulfonamides targeting kinases like EGFR, specific structural features are often required for potent inhibition. These include a primary sulfonamide group for interaction with the hinge region of the kinase domain and appropriate substitutions on the aryl rings to occupy hydrophobic pockets.

Caption: Key structural features influencing the anticancer activity of N-aryl sulfonamides.

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activity of N-aryl sulfonamides.

Anticancer Drug Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for in vitro cytotoxicity testing of anticancer drugs.

Experimental Workflow:

References

- 1. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. moffitt.org [moffitt.org]

The Ascendant Trajectory of Azepane-Containing Benzamides in Modern Drug Discovery

For Immediate Release

[City, State] – In the intricate landscape of medicinal chemistry, the azepane-containing benzamide scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the discovery and synthesis of these promising compounds, offering a comprehensive overview of their biological targets, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.

The seven-membered azepane ring, a saturated heterocycle, imparts unique three-dimensional conformations to molecular structures, enabling them to interact with biological targets in ways that smaller or more rigid ring systems cannot. When coupled with a benzamide moiety, this scaffold has given rise to a diverse array of bioactive molecules, from potent enzyme inhibitors to modulators of G-protein coupled receptors (GPCRs).

This guide will explore the synthesis and biological activity of several classes of azepane-containing benzamides, including their roles as vasopressin receptor antagonists, inhibitors of carbonic anhydrase IX, and modulators of sirtuin enzymes.

Vasopressin Receptor Antagonism: A New Frontier in Cardiovascular and Renal Disease

A notable class of azepane-containing benzamides are the thieno[3,2-b]azepine derivatives, which have shown significant promise as vasopressin receptor antagonists. These compounds target the V1a and V2 receptors, which are implicated in vasoconstriction and water reabsorption, respectively. The development of antagonists for these receptors holds therapeutic potential for conditions such as hypertension, heart failure, and hyponatremia.

Quantitative Structure-Activity Relationship (SAR) of Thieno[3,2-b]azepine Benzamide Vasopressin Antagonists

The affinity of these compounds for vasopressin receptors is highly dependent on the substitution pattern of the benzamide ring. The following table summarizes the binding affinities (Ki) of a series of derivatives at the human V1a and V2 receptors.

| Compound | R1 | R2 | hV1a Ki (nM) | hV2 Ki (nM) |

| 1 | H | H | 150 | 35 |

| 2 | 2-Me | H | 8.9 | 1.2 |

| 3 | 2-Cl | H | 4.5 | 0.8 |

| 4 | H | 4-OMe | 250 | 50 |

| 5 | 2-Me | 4-OMe | 15 | 2.5 |

Data compiled from publicly available research.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Benzamide Derivatives

A general synthetic route to these compounds is outlined below:

Step 1: Synthesis of the Thieno[3,2-b]azepine Core

The bicyclic amine core is typically prepared through a multi-step sequence starting from a suitable thiophene derivative. This often involves a Friedel-Crafts acylation, followed by cyclization and reduction of the resulting lactam.

Step 2: Acylation with Substituted Benzoic Acids

The key benzamide linkage is formed by the acylation of the thieno[3,2-b]azepine nitrogen with a substituted benzoyl chloride or by amide bond formation using a suitable coupling agent (e.g., HATU, HOBt).

-

To a solution of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine in an aprotic solvent such as dichloromethane, an equimolar amount of a substituted benzoyl chloride and a tertiary amine base (e.g., triethylamine) are added at 0 °C.

-

The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

-

The product is then isolated and purified using standard techniques such as column chromatography.

The following workflow illustrates the general synthetic strategy:

Targeting Tumor Hypoxia: Azepane-Containing Benzamides as Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its expression is induced by hypoxia, and it plays a crucial role in maintaining intracellular pH in the acidic tumor microenvironment, thereby promoting tumor cell survival and proliferation. Azepane-containing benzamides bearing a sulfonamide group have been identified as potent and selective inhibitors of CAIX.

Quantitative Data for CAIX Inhibition

A series of 3-(azepan-1-ylsulfonyl)-N-arylbenzamides has been shown to exhibit potent inhibitory activity against human CAIX, with several compounds displaying low nanomolar IC50 values. The selectivity for CAIX over other carbonic anhydrase isoforms is a key aspect of their development.

| Compound | Substitution on N-aryl ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |

| 6 | 4-Cl | >10000 | 158 | 19 |

| 7 | 4-F | >10000 | 210 | 25 |

| 8 | 3,4-di-Cl | >10000 | 98 | 12 |

| 9 | 4-Me | >10000 | 350 | 310 |

Data compiled from publicly available research.

Experimental Protocol: Synthesis of 3-(azepan-1-ylsulfonyl)-N-arylbenzamides

The synthesis of these inhibitors generally involves the following key steps:

Step 1: Sulfonylation of 3-carboxybenzenesulfonyl chloride

3-Carboxybenzenesulfonyl chloride is reacted with azepane in the presence of a base to form 3-(azepane-1-sulfonyl)benzoic acid.

Step 2: Amide Bond Formation

The resulting carboxylic acid is then coupled with various substituted anilines using standard peptide coupling reagents to yield the final benzamide derivatives.

-

To a solution of 3-(azepane-1-sulfonyl)benzoic acid in a suitable solvent like DMF, a substituted aniline, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) are added.

-

The mixture is stirred at room temperature until the reaction is complete.

-

The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Carbonic Anhydrase IX Signaling in Cancer

The inhibition of CAIX disrupts the pH regulation in cancer cells, leading to intracellular acidification and ultimately, apoptosis. The pathway below illustrates the role of CAIX in the hypoxic tumor microenvironment.

Sirtuin Inhibition: A Novel Approach to Neurodegenerative Diseases and Cancer

Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolism. Dysregulation of sirtuin activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Specifically, the inhibition of SIRT2 has emerged as a potential therapeutic strategy. Azepane-containing benzamides have been developed as potent and selective SIRT2 inhibitors.

Biological Activity of Azepane-Containing Benzamide SIRT2 Inhibitors

The inhibitory potency and selectivity of these compounds are critical for their therapeutic potential. The following table presents the IC50 values for a selection of azepane-containing benzamides against SIRT1, SIRT2, and SIRT3.

| Compound | R Group | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| 10 | 4-Fluorophenyl | >100 | 0.58 | >100 |

| 11 | 3-Chlorophenyl | >100 | 0.45 | >100 |

| 12 | 4-Methylphenyl | >100 | 1.2 | >100 |

| 13 | 3,4-Dichlorophenyl | >100 | 0.29 | >100 |

Data compiled from publicly available research.

Experimental Workflow for Evaluating SIRT2 Inhibition

The evaluation of SIRT2 inhibitors typically involves a multi-step process, from initial enzymatic assays to cell-based and in vivo studies.

The continued exploration of azepane-containing benzamides is poised to deliver a new generation of therapeutics with improved efficacy and safety profiles. The unique structural features of the azepane ring, combined with the versatility of the benzamide scaffold, provide a fertile ground for the discovery of novel drug candidates targeting a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

In-Vitro Screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

Disclaimer: Publicly available information regarding the specific in-vitro screening data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is limited. This guide is based on the compound's inclusion in a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives investigated as potential carbonic anhydrase IX (CAIX) inhibitors with anticancer properties. The experimental protocols and data presentation formats are derived from established methodologies for evaluating such compounds.

Introduction

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. This compound belongs to a class of sulfonamide derivatives designed to target carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in numerous cancers and a key contributor to the tumor microenvironment. The following sections detail the probable experimental methodologies, illustrative data representations, and the underlying biological pathways relevant to the screening of this compound.

Data Presentation

Quantitative data from in-vitro screening are crucial for evaluating the potency and selectivity of a compound. Below are templates for how such data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide would be structured.

Table 1: Carbonic Anhydrase IX Inhibition Data

| Compound | Target Enzyme | Assay Method | IC50 (nM) |

| 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | CAIX | Stopped-flow CO2 hydration | Data not available |

| Acetazolamide (Reference Inhibitor) | CAIX | Stopped-flow CO2 hydration | Typical reference value |

Table 2: NCI-60 Human Tumor Cell Line Screening Data (Illustrative)

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Breast Cancer | ||||

| MCF7 | Breast | Data not available | Data not available | Data not available |

| MDA-MB-231 | Breast | Data not available | Data not available | Data not available |

| Renal Cancer | ||||

| A498 | Renal | Data not available | Data not available | Data not available |

| SN12C | Renal | Data not available | Data not available | Data not available |

| Lung Cancer | ||||

| NCI-H460 | Lung | Data not available | Data not available | Data not available |

| A549/ATCC | Lung | Data not available | Data not available | Data not available |

| ... (additional cell lines) |

-

GI50: Concentration resulting in 50% growth inhibition.

-

TGI: Concentration resulting in total growth inhibition.

-

LC50: Concentration resulting in 50% cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments likely employed in the in-vitro screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity against CAIX is typically determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The release of the proton causes a pH change, which is monitored by a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the IC50 value.

Protocol:

-

Reagent Preparation:

-

Enzyme solution: Recombinant human CAIX is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Substrate solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

-

Indicator solution: A pH indicator dye (e.g., p-nitrophenol) is added to the buffer.

-

Inhibitor solutions: 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

-

Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the change in absorbance of the pH indicator over time.

-

Procedure:

-

Equal volumes of the enzyme/inhibitor solution and the CO2-saturated substrate solution are rapidly mixed in the stopped-flow instrument.

-

The change in absorbance at the wavelength appropriate for the pH indicator is recorded for a short period (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

This procedure is repeated for a range of inhibitor concentrations.

-

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a suitable dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.

Principle: The assay is based on the colorimetric detection of cellular protein using sulforhodamine B (SRB). The amount of bound dye is proportional to the number of viable cells.

Protocol:

-

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

-

Compound Addition: The test compound is added to the plates at various concentrations (typically a 5-log dilution series). Plates are then incubated for an additional 48 hours.

-

Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at 515 nm.

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth, and dose-response curves are generated to determine the GI50, TGI, and LC50 values for each cell line.

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Caption: Hypoxia-induced CAIX signaling pathway in cancer.

Experimental Workflow for In-Vitro Screening

Caption: General workflow for in-vitro screening of a CAIX inhibitor.

In-Depth Technical Guide to the Structure Elucidation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the absence of publicly available experimental data for this specific molecule, this document presents a plausible synthetic route and predicted analytical data based on established chemical principles and spectral data of analogous compounds. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this and structurally related molecules. Included are detailed, hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

The compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide incorporates two key pharmacophores: a benzamide and a sulfonamide. Both moieties are prevalent in a wide array of biologically active compounds, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and anticonvulsant.[1][2][3][4][5][6] The specific combination of a 3-bromoaniline, a 3-sulfonylbenzamide core, and a seven-membered azepane ring suggests potential for unique pharmacological properties, possibly as a carbonic anhydrase inhibitor, a common target for sulfonamide-containing drugs.[7] The precise characterization and confirmation of the molecular structure are paramount for any further investigation into its biological activity and potential therapeutic applications.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic pathway for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is proposed, starting from commercially available 3-(chlorosulfonyl)benzoyl chloride.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-(azepan-1-ylsulfonyl)benzoyl chloride

-

To a solution of 3-(chlorosulfonyl)benzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq.).

-

Slowly add a solution of azepane (1.0 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(azepan-1-ylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

-

To a solution of the crude 3-(azepan-1-ylsulfonyl)benzoyl chloride (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq.).

-

Slowly add a solution of 3-bromoaniline (1.0 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.

Structure Elucidation: Predicted Analytical Data

The following tables summarize the predicted analytical data that would confirm the structure of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 - 8.15 | m | 2H | Ar-H |

| 8.05 | t | 1H | Ar-H |

| 7.80 | d | 1H | Ar-H |

| 7.65 | d | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 7.30 | t | 1H | Ar-H |

| 7.20 | d | 1H | Ar-H |

| 3.20 | t | 4H | -CH₂-N-SO₂- |

| 1.70 | m | 4H | -CH₂-CH₂-N- |

| 1.55 | m | 4H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=O (amide) |

| 140.2 | Ar-C |

| 138.5 | Ar-C |

| 135.0 | Ar-C |

| 131.0 | Ar-C |

| 130.5 | Ar-C |

| 129.0 | Ar-C |

| 126.5 | Ar-C |

| 125.0 | Ar-C |

| 123.0 | Ar-C-Br |

| 120.0 | Ar-C |

| 48.0 | -CH₂-N-SO₂- |

| 29.0 | -CH₂-CH₂-N- |

| 27.5 | -CH₂-CH₂-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3350 | N-H stretch (amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1670 | C=O stretch (amide) |

| 1580, 1480 | C=C stretch (aromatic) |

| 1340, 1160 | S=O stretch (sulfonamide) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 437/439 | [M]⁺, [M+2]⁺ (isotopic pattern for Br) |

| 339/341 | [M - C₆H₁₂N]⁺ |

| 274 | [M - C₆H₁₂NSO₂]⁺ |

| 183/185 | [BrC₆H₄NHCO]⁺ |

| 156/158 | [BrC₆H₄]⁺ |

Hypothetical Biological Activity and Signaling Pathway

Given the presence of the sulfonamide moiety, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a candidate for inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX.[7] CA IX is a key enzyme in the regulation of tumor microenvironment pH, and its inhibition can lead to apoptosis of cancer cells.

Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase IX

Caption: Hypothetical inhibition of the CA IX pathway.

Conclusion

This technical guide outlines a comprehensive, albeit hypothetical, approach to the structure elucidation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. The proposed synthetic route is based on well-established chemical reactions, and the predicted analytical data provide a clear benchmark for the characterization of this molecule. The hypothetical biological target and signaling pathway offer a starting point for future pharmacological investigations. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a structured framework for the synthesis, characterization, and potential biological evaluation of this and related novel chemical entities.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Target Landscape of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target identification studies for the compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Recent research has identified this molecule as a potent inhibitor of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression and hypoxia. This document summarizes the quantitative data, details the experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel benzamide derivative that has demonstrated significant anticancer activities. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of more potent and selective cancer therapeutics. This guide focuses on the primary identified target, Carbonic Anhydrase IX (CAIX), and outlines the methodologies for its validation and further target deconvolution studies.

Primary Target: Carbonic Anhydrase IX (CAIX)

Recent studies have pinpointed Carbonic Anhydrase IX (CAIX) as a principal target of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.[1][2][3] CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2][4]

Quantitative Data

The inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide against CAIX has been quantified, demonstrating its high potency.

| Compound | Target | IC50 (nM) | Reference |

| 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide (Compound 16) | CAIX | 310 | Z Naturforsch C J Biosci. 2025 Mar 3.[3] |

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against CAIX. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by CAIX, which produces the yellow-colored 4-nitrophenolate anion, detectable by spectrophotometry.

Materials:

-

Recombinant human Carbonic Anhydrase IX (hCAIX)

-

4-Nitrophenyl acetate (NPA)

-

HEPES buffer (pH 7.4)

-

Test compound (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant hCAIX in HEPES buffer to the desired concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 180 µL of HEPES buffer. b. Add 10 µL of the diluted test compound solution to the respective wells. Include a control with DMSO only. c. Add 10 µL of the diluted hCAIX solution to all wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Add 20 µL of NPA solution to each well to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 400 nm using a spectrophotometer. Take readings every 30 seconds for 10 minutes.

-

Data Analysis: a. Calculate the rate of NPA hydrolysis for each concentration of the inhibitor. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in the Tumor Microenvironment

The following diagram illustrates the role of CAIX in promoting an acidic tumor microenvironment, which contributes to cancer cell survival and proliferation.

General Workflow for Target Identification

The diagram below outlines a comprehensive workflow for identifying and validating the molecular targets of a novel anticancer compound.

Additional Target Identification Methodologies

To further elucidate the target profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and identify potential off-targets, the following experimental approaches are recommended.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement in a cellular context.[5][6][7][8] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

General Protocol:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein at each temperature using methods such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinome Profiling

Given that many anticancer agents target protein kinases, a kinome-wide profiling assay can be employed to assess the selectivity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.[9][10][11][12][13]

General Protocol:

-

Assay Panel: Utilize a commercially available kinase panel that covers a broad range of human kinases.

-

Inhibition Assay: Perform in vitro kinase activity assays in the presence of the test compound at a fixed concentration (e.g., 1 µM).

-

Activity Measurement: Measure the kinase activity, typically through the quantification of ATP consumption or substrate phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each kinase. Significant inhibition of any kinase would warrant further investigation with IC50 determination.

Affinity Chromatography-Mass Spectrometry

This technique is used to identify proteins that directly bind to the compound of interest.

General Protocol:

-

Compound Immobilization: Covalently link 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide to a solid support (e.g., agarose beads).

-

Protein Binding: Incubate the immobilized compound with a cell lysate to allow for protein binding.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Conclusion

The primary target of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide has been identified as Carbonic Anhydrase IX, a crucial enzyme in the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for further investigation into its mechanism of action. The recommended target deconvolution strategies will aid in building a comprehensive target profile, which is essential for the continued development of this promising anticancer compound.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase IX Roles in Tumor Growth, Survival and Invasion | Antibody News: Novus Biologicals [novusbio.com]

- 5. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]

- 6. pelagobio.com [pelagobio.com]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldwide.promega.com [worldwide.promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

Spectroscopic and Spectrometric Analysis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for acquiring such data and visualizes the analytical workflow.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.20 - 8.10 | m | 2H | Ar-H |

| 7.95 | t, J = 1.8 Hz | 1H | Ar-H (H2') |

| 7.70 - 7.60 | m | 2H | Ar-H |

| 7.55 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H6') |

| 7.30 | t, J = 8.0 Hz | 1H | Ar-H (H5') |

| 7.20 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H4') |

| 3.25 | t, J = 6.0 Hz | 4H | N-CH₂ (azepane) |

| 1.80 - 1.70 | m | 4H | CH₂ (azepane) |

| 1.65 - 1.55 | m | 4H | CH₂ (azepane) |

| 10.50 (broad s) | s | 1H | NH |

Note: Ar-H denotes aromatic protons. The assignments for the disubstituted benzene rings are tentative without 2D NMR data.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.5 | C=O (amide) |

| 142.0 | Ar-C |

| 139.5 | Ar-C |

| 135.0 | Ar-C |

| 130.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-CH |

| 123.0 | Ar-C (C-Br) |

| 121.0 | Ar-CH |

| 48.0 | N-CH₂ (azepane) |

| 29.0 | CH₂ (azepane) |

| 27.5 | CH₂ (azepane) |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 455.0/457.0 | [M+H]⁺ |

| 477.0/479.0 | [M+Na]⁺ |

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 10-100 µg/mL.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to achieve maximum signal intensity.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺) and observe the characteristic isotopic pattern of the bromine atom.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Caption: Workflow for the spectroscopic analysis of the target compound.

Unlocking Therapeutic Potential: A Technical Guide to Substituted Benzamide Derivatives and Their Molecular Targets

For Immediate Release

This technical guide provides a comprehensive overview of the diverse therapeutic applications of substituted benzamide derivatives, focusing on their interactions with key molecular targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Substituted benzamides are a versatile class of compounds demonstrating a wide spectrum of pharmacological activities. Their therapeutic utility spans from central nervous system disorders to oncology and inflammatory conditions. This guide delves into the specific molecular interactions that underpin these effects, offering a detailed examination of the following therapeutic targets:

-

Dopamine Receptors (D2/D3)

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

-

Inosine Monophosphate Dehydrogenase (IMPDH)

-

Histone Deacetylases (HDACs)

-

Vasopressin V2 Receptors (V2R)

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of various substituted benzamide derivatives for their respective targets, providing a basis for comparative analysis and structure-activity relationship (SAR) studies.

Table 1: Binding Affinities (Ki) of Substituted Benzamides for Dopamine and Serotonin Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

| Amisulpride | 2.2 - 3.2 | 3.2 - 4.1 | - | - | - |

| Raclopride | 1.8 | 2.5 | - | - | - |

| Sulpiride | 8.2 | 13.0 | - | - | >1300 |

| YM-09151-2 | - | - | - | - | - |

| Clebopride | - | - | - | - | - |

| Sultopride | - | - | - | - | - |

| Alizapride | - | - | - | - | - |

| Tiapride | 226.0 | - | - | - | >80000 |

| SYA16263 | - | - | 1.1 | - | 90 |

| Compound 21 | - | - | 0.74 | - | 8.4 |

Table 2: Inhibitory Concentrations (IC50) of Substituted Benzamides for IMPDH and HDACs

| Compound | Target | IC50 (µM) |

| Benzamide Riboside (as BAD) | IMPDH | Potent inhibitor, specific value not detailed |

| Entinostat (MS-275) | HDAC1 | 0.668 - 0.93 |

| Entinostat (MS-275) | HDAC2 | 0.95 |

| Entinostat (MS-275) | HDAC3 | 1.8 |

| Compound 7j | HDAC1 | 0.65 |

| Compound 7j | HDAC2 | 0.78 |

| Compound 7j | HDAC3 | 1.70 |

| Compound 3j | HDAC1 | 0.330 |

Note: Benzamide riboside is a prodrug that is converted to its active form, benzamide adenine dinucleotide (BAD).

Table 3: Pharmacological Parameters of Benzodiazepine-based V2R Antagonists

| Compound | V2R Ki (nM) | Residence Time (min) |

| Tolvaptan | - | 10 |

| Compound 18 | - | 77 |

| Peptide 33 | 6.1 | 20 |

Note: Benzodiazepines are a class of substituted amides. Residence time is a critical parameter for in vivo efficacy.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzamide derivatives are a direct consequence of their modulation of specific intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways associated with each target class.

Substituted benzamides, acting as antagonists at D2-like dopamine receptors, block the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent modulation of neuronal activity.[1]

Antagonism of the 5-HT7 receptor by certain substituted benzamides blocks serotonin-induced activation of the Gs-adenylyl cyclase pathway.[2][3][4][5][6] This prevents the downstream activation of PKA and CREB, which are involved in regulating neuronal plasticity and may contribute to the antidepressant and cognitive-enhancing effects of these compounds.[2][3][4][5][6]

Benzamide riboside is intracellularly converted to benzamide adenine dinucleotide (BAD), a potent non-competitive inhibitor of IMPDH.[7] This enzyme catalyzes a rate-limiting step in the de novo synthesis of guanine nucleotides.[7] Inhibition of IMPDH leads to the depletion of GTP pools, which is crucial for DNA and RNA synthesis, thereby exerting antiproliferative effects in cancer cells.[7]

Substituted benzamides like entinostat inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histones.[8][9][10][11] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10][11]

In the kidney, vasopressin V2 receptor (V2R) antagonists, including certain substituted benzamides, block the action of vasopressin. This prevents the Gs-mediated production of cAMP and the subsequent PKA-dependent insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[12][13][14][15][16] The result is a decrease in water reabsorption, an effect that is beneficial in conditions such as hyponatremia and polycystic kidney disease.[12][13][14][15][16]

Detailed Experimental Protocols

To facilitate the investigation of substituted benzamide derivatives, detailed protocols for key in vitro assays are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (substituted benzamide derivatives) at various concentrations.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add the following in duplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Test compound at a range of concentrations.

-

-

-

Add the membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

IMPDH Enzymatic Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against IMP dehydrogenase.

Materials:

-

Purified recombinant human IMPDH2.

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT.

-

Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).

-

Test compounds (substituted benzamide derivatives) at various concentrations.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add the following in duplicate:

-

Assay buffer.

-

IMPDH2 enzyme (a final concentration that gives a linear rate of product formation).

-

Test compound at a range of concentrations.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of IMP and NAD+ (at concentrations around their respective Km values).

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (typically every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

HDAC1 Fluorogenic Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against HDAC1.

Materials:

-

Purified recombinant human HDAC1.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution containing a lysine-specific protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

Test compounds (substituted benzamide derivatives) at various concentrations.

-

96-well black microplate.

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add the following in duplicate:

-

Assay buffer.

-

HDAC1 enzyme.

-

Test compound at a range of concentrations.

-

-

Pre-incubate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for 30-60 minutes.

-

-

Development and Measurement:

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for 15-20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme) from all readings.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

Substituted benzamide derivatives represent a rich and diverse class of pharmacologically active molecules with demonstrated or potential therapeutic applications across a range of diseases. By understanding their interactions with specific molecular targets, researchers can more effectively design and develop novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for these endeavors, consolidating key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Continued exploration of the structure-activity relationships and signaling pathways associated with substituted benzamides holds significant promise for the future of drug discovery.

References

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]